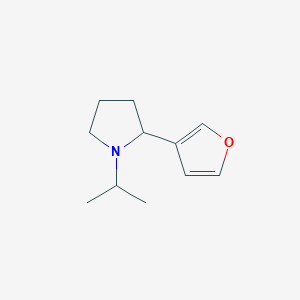
2-(Furan-3-yl)-1-isopropylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-3-yl)-1-isopropylpyrrolidine is a heterocyclic organic compound that features a furan ring attached to a pyrrolidine ring with an isopropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1-isopropylpyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is critical to achieving high efficiency and selectivity in the industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-3-yl)-1-isopropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydrofuran derivatives, and various substituted furan derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Furan-3-yl)-1-isopropylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-(Furan-3-yl)-1-isopropylpyrrolidine involves its interaction with specific molecular targets and pathways. The furan ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The pyrrolidine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Furan-2-yl)-1-isopropylpyrrolidine
- 2-(Furan-3-yl)-1-methylpyrrolidine
- 2-(Furan-3-yl)-1-ethylpyrrolidine
Uniqueness
2-(Furan-3-yl)-1-isopropylpyrrolidine is unique due to the specific positioning of the furan ring and the isopropyl substituent on the pyrrolidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-(furan-3-yl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C11H17NO/c1-9(2)12-6-3-4-11(12)10-5-7-13-8-10/h5,7-9,11H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
WPWBBIHZDYMXGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCC1C2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


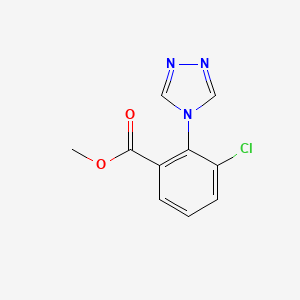
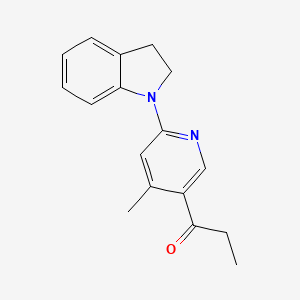
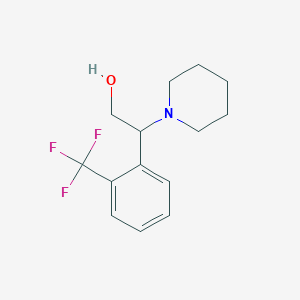
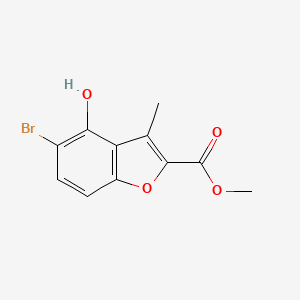
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11804149.png)
![7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11804150.png)
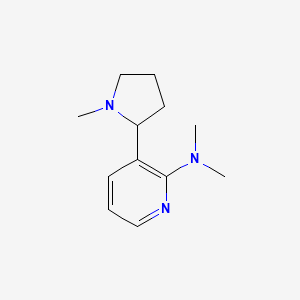
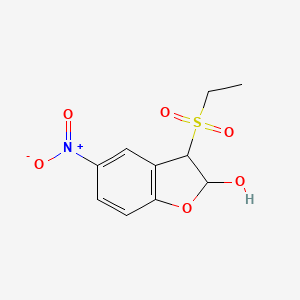
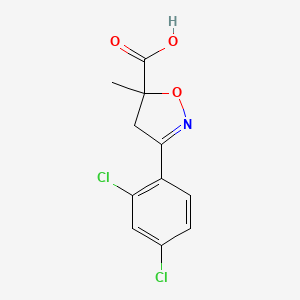
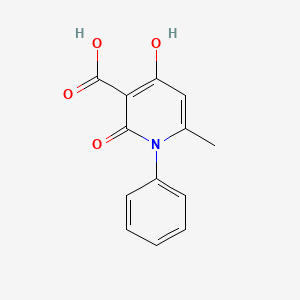
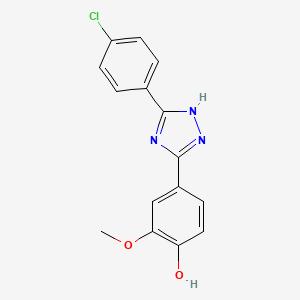
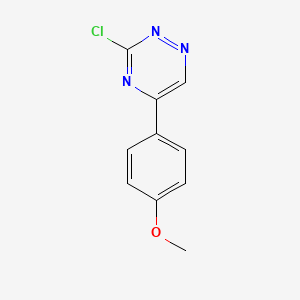
![7-Bromo-3-cyclopropylbenzo[D]isoxazole](/img/structure/B11804209.png)

